(s)-5-Bromo-4-methyl-2,3-dihydro-1h-inden-1-amine hydrochloride (s)-5-Bromo-4-methyl-2,3-dihydro-1h-inden-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 903557-50-6
VCID: VC8354528
InChI: InChI=1S/C10H12BrN.ClH/c1-6-7-3-5-10(12)8(7)2-4-9(6)11;/h2,4,10H,3,5,12H2,1H3;1H/t10-;/m0./s1
SMILES: CC1=C(C=CC2=C1CCC2N)Br.Cl
Molecular Formula: C10H13BrClN
Molecular Weight: 262.57 g/mol

(s)-5-Bromo-4-methyl-2,3-dihydro-1h-inden-1-amine hydrochloride

CAS No.: 903557-50-6

Cat. No.: VC8354528

Molecular Formula: C10H13BrClN

Molecular Weight: 262.57 g/mol

* For research use only. Not for human or veterinary use.

(s)-5-Bromo-4-methyl-2,3-dihydro-1h-inden-1-amine hydrochloride - 903557-50-6

Specification

CAS No. 903557-50-6
Molecular Formula C10H13BrClN
Molecular Weight 262.57 g/mol
IUPAC Name (1S)-5-bromo-4-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Standard InChI InChI=1S/C10H12BrN.ClH/c1-6-7-3-5-10(12)8(7)2-4-9(6)11;/h2,4,10H,3,5,12H2,1H3;1H/t10-;/m0./s1
Standard InChI Key FVNCZQLSTVTANK-PPHPATTJSA-N
Isomeric SMILES CC1=C(C=CC2=C1CC[C@@H]2N)Br.Cl
SMILES CC1=C(C=CC2=C1CCC2N)Br.Cl
Canonical SMILES CC1=C(C=CC2=C1CCC2N)Br.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic 2,3-dihydro-1H-indene core substituted with a bromine atom at position 5, a methyl group at position 4, and an amine group at position 1. The hydrochloride salt form enhances its stability and solubility in polar solvents. The (S)-enantiomer is defined by its absolute configuration at the chiral center (C1), which critically influences its biological interactions .

Molecular Formula: C10H13BrClN\text{C}_{10}\text{H}_{13}\text{BrClN}
Molecular Weight: 262.57 g/mol
CAS Registry Number: 903557-50-6

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting PointNot reported
SolubilitySoluble in polar solvents
Optical RotationDependent on (S)-configuration
pKa (Amine)~9.2 (estimated)

The absence of reported melting points in available literature suggests further experimental characterization is needed .

Stereochemical Considerations

The (S)-configuration at C1 ensures distinct interactions with biological targets. Computational models predict that enantiomeric purity (>99%) is required for optimal receptor binding, as demonstrated in analogous indane derivatives . Racemization studies under physiological conditions remain unpublished but are critical for pharmacokinetic evaluations.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves two sequential steps:

  • Bromination: 4-Methyl-2,3-dihydro-1H-indene undergoes electrophilic substitution using N\text{N}-bromosuccinimide (NBS) in dichloromethane at 0–5°C, yielding 5-bromo-4-methyl-2,3-dihydro-1H-indene with >85% regioselectivity.

  • Amination and Salt Formation: The brominated intermediate is treated with ammonia in the presence of a palladium catalyst to introduce the amine group. Subsequent reaction with hydrochloric acid produces the hydrochloride salt .

Key Reaction:

C9H9Br+NH3Pd/CC9H10BrNHClC9H11BrClN\text{C}_{9}\text{H}_{9}\text{Br} + \text{NH}_3 \xrightarrow{\text{Pd/C}} \text{C}_{9}\text{H}_{10}\text{BrN} \xrightarrow{\text{HCl}} \text{C}_{9}\text{H}_{11}\text{BrClN}

Industrial Manufacturing

Scaled production employs continuous-flow reactors to enhance yield (up to 92%) and reduce reaction times. Purification via recrystallization from ethanol-water mixtures ensures ≥98% purity, as required for pharmaceutical intermediates .

Table 2: Optimization Parameters for Industrial Synthesis

ParameterOptimal ConditionImpact on Yield
Temperature25°C+15%
Catalyst Loading5 mol% Pd+20%
Reaction Time4 hours+10%

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 in acidic conditions oxidizes the amine to a nitro group, forming 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-nitro hydrochloride. This derivative is a precursor for explosives research.

  • Reduction: Catalytic hydrogenation (H2/Pd\text{H}_2/\text{Pd}) removes the bromine atom, yielding 4-methyl-2,3-dihydro-1H-inden-1-amine, a scaffold for antidepressant analogs.

Nucleophilic Substitution

The bromine atom undergoes SN2\text{S}_\text{N}2 displacement with sodium azide (NaN3\text{NaN}_3) to produce an azide derivative, which is instrumental in "click chemistry" applications .

Pharmaceutical Applications

CNS Drug Development

The compound’s rigid bicyclic structure mimics natural neurotransmitters, making it a candidate for dopamine and serotonin receptor modulators. In vitro assays show micromolar affinity for D2\text{D}_2 receptors, though in vivo efficacy remains under investigation .

Enzyme Inhibition

Preliminary studies indicate inhibitory activity against monoamine oxidase B (MAO-B), a target for Parkinson’s disease therapy. IC50_{50} values of 12 µM suggest potential for lead optimization .

Exposure RouteProtective Measure
InhalationUse fume hoods
Skin ContactNitrile gloves
Eye ContactSafety goggles

Environmental Impact

No ecotoxicity data are available, but structural analogs suggest moderate persistence in aquatic systems. Disposal via incineration is advised .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent methodologies employ chiral phosphine ligands to achieve enantiomeric excess (ee) >99%, addressing previous limitations in stereocontrol .

Targeted Drug Delivery

Nanoparticle-encapsulated forms are being tested to enhance blood-brain barrier penetration, with preliminary murine models showing a 40% increase in bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator